molecular formula C13H14N4O3 B11849360 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one CAS No. 66234-46-6

6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one

Cat. No.: B11849360
CAS No.: 66234-46-6
M. Wt: 274.28 g/mol
InChI Key: VRXGGNPZJIPSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:

    Nitration: Introduction of a nitro group into the quinazolinone ring.

    Substitution: Introduction of the piperidinyl group at the 7th position.

A common synthetic route might involve the nitration of a quinazolinone precursor followed by substitution with piperidine under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-7-(piperidin-1-yl)quinazolin-4(1H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitro group and the piperidinyl moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroquinazolin-4(1H)-one: Lacks the piperidinyl group.

    7-(Piperidin-1-yl)quinazolin-4(1H)-one: Lacks the nitro group.

    6-Amino-7-(piperidin-1-yl)quinazolin-4(1H)-one: Reduced form of the nitro compound.

Uniqueness

6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one is unique due to the presence of both the nitro and piperidinyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

66234-46-6

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

6-nitro-7-piperidin-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C13H14N4O3/c18-13-9-6-12(17(19)20)11(7-10(9)14-8-15-13)16-4-2-1-3-5-16/h6-8H,1-5H2,(H,14,15,18)

InChI Key

VRXGGNPZJIPSGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.